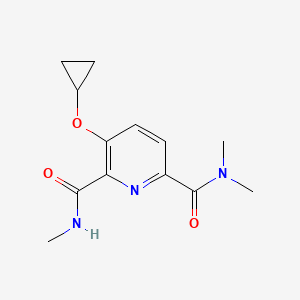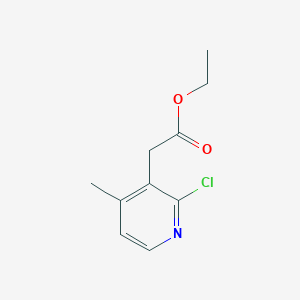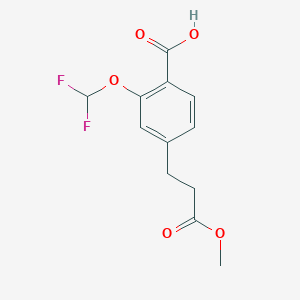
2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid is an organic compound with a complex structure that includes both difluoromethoxy and methoxy-oxopropyl groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Difluoromethoxy Group: This can be achieved through the reaction of a suitable precursor with difluoromethyl ether under controlled conditions.
Introduction of the Methoxy-Oxopropyl Group: This step involves the reaction of the intermediate compound with a methoxy-oxopropylating agent, such as methoxyacetyl chloride, in the presence of a base.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy-oxopropyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethoxy)-5-(3-methoxy-3-oxopropyl)benzoic acid
- 2-(3-Methoxy-3-oxopropyl)-3-(methylthio)benzoic acid
Uniqueness
2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H12F2O5 |
|---|---|
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C12H12F2O5/c1-18-10(15)5-3-7-2-4-8(11(16)17)9(6-7)19-12(13)14/h2,4,6,12H,3,5H2,1H3,(H,16,17) |
Clé InChI |
UMOUHMWYADCHAU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


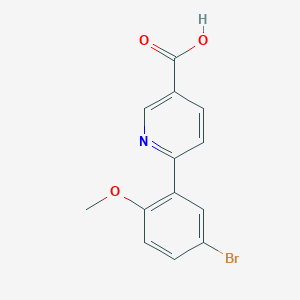
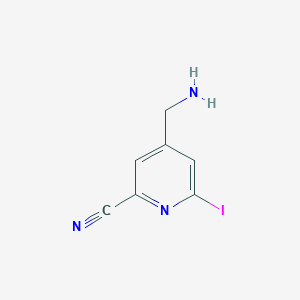



![6-(([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)methyl)-N2-(o-tolyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14851914.png)
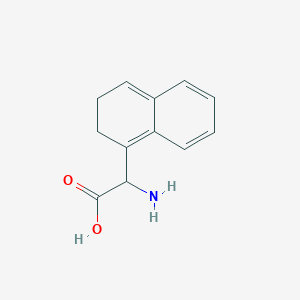
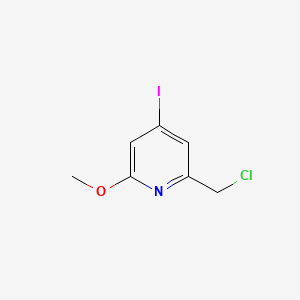
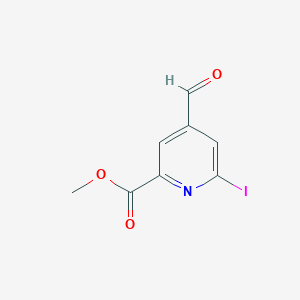

![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)

